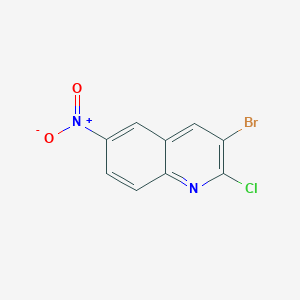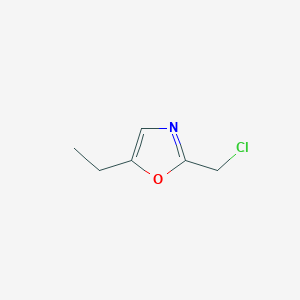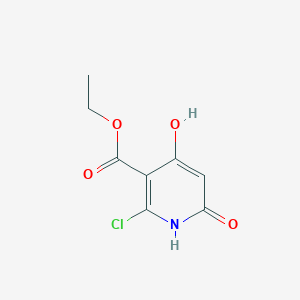
2-(Bromométhyl)-6-chloro-4-(trifluorométhyl)pyridine
Vue d'ensemble
Description
“2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine” is a pyridine derivative. It contains a bromomethyl group, a chloro group, and a trifluoromethyl group attached to a pyridine ring .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine”, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine” is characterized by the presence of a bromomethyl group, a chloro group, and a trifluoromethyl group attached to a pyridine ring .Applications De Recherche Scientifique
Produits agrochimiques
2-(Bromométhyl)-6-chloro-4-(trifluorométhyl)pyridine: est un intermédiaire clé dans la synthèse de produits agrochimiques. Ses dérivés sont principalement utilisés pour la protection des cultures contre les ravageurs. Le groupement trifluorométhylpyridine (TFMP), qui fait partie de ce composé, a été incorporé dans plus de 20 nouveaux produits agrochimiques qui ont acquis des noms communs ISO . La combinaison unique des propriétés physicochimiques de l'atome de fluor et des caractéristiques du cycle pyridine contribue à l'activité biologique de ces dérivés.
Industrie pharmaceutique
Dans le secteur pharmaceutique, plusieurs dérivés du TFMP, y compris ceux liés à This compound, ont été approuvés pour une mise sur le marché. Ces composés sont impliqués dans le développement de médicaments en raison de leurs propriétés distinctives conférées par les atomes de fluor et la structure de la pyridine . La demande de dérivés du TFMP dans les produits pharmaceutiques est en croissance, avec de nombreux candidats actuellement en essais cliniques.
Médecine vétérinaire
L'industrie vétérinaire bénéficie également des applications des dérivés du TFMP. Deux produits vétérinaires contenant le groupement TFMP ont été autorisés sur le marché. Ces produits sont utilisés pour améliorer la santé et la productivité des animaux, ce qui montre la polyvalence des dérivés du TFMP dans diverses applications biologiques .
Synthèse de pesticides
Les dérivés du TFMP sont cruciaux dans la synthèse de pesticides. La forte demande pour 2,3-dichloro-5-(trifluorométhyl)pyridine (2,3,5-DCTF), un composé apparenté, témoigne de l'importance des dérivés du TFMP dans la production de produits efficaces de protection des cultures .
Synthèse chimique
Le composé sert de substrat dans les réactions catalysées au palladium, en particulier dans l'arylation des réactifs de Refomatsky. Cette application est importante dans le domaine de la chimie synthétique, où de telles réactions sont utilisées pour construire des molécules complexes .
Développement de matériaux fonctionnels
Les progrès dans le domaine des matériaux fonctionnels ont été rendus possibles par le développement de composés organiques contenant du fluor, tels que les dérivés du TFMP. L'incorporation d'atomes de fluor dans les composés organiques est un domaine de recherche clé en raison de l'impact sur les activités biologiques et les propriétés physiques .
Recherche biologique
Les caractéristiques uniques des dérivés du TFMP les rendent précieux dans la recherche biologique. Ils sont utilisés pour étudier les effets des groupements contenant du fluor sur les activités biologiques des composés. Cette recherche a des implications pour la découverte de nouveaux médicaments et produits agrochimiques .
Science de l'environnement
En science de l'environnement, l'étude des dérivés du TFMP aide à comprendre le devenir environnemental des composés fluorés. Ceci est crucial pour évaluer l'impact écologique de ces composés et développer des alternatives écologiques .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction is likely related to its ability to form stable, readily prepared, and environmentally benign organoboron reagents .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The efficacy and stability of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine, like many chemicals used in reactions, can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactants. The compound is described as relatively stable and environmentally benign , suggesting that it can maintain its efficacy under a range of conditions.
Analyse Biochimique
Biochemical Properties
2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The bromomethyl group in 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes .
Cellular Effects
The effects of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine can modulate the activity of signaling proteins such as kinases and phosphatases, thereby altering downstream signaling cascades . Furthermore, it can affect gene expression by interacting with transcription factors or modifying chromatin structure . The compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of enzymes and proteins via the bromomethyl group, leading to enzyme inhibition or activation . This compound can also bind to specific sites on biomolecules, such as DNA or RNA, influencing their function and stability . Additionally, the trifluoromethyl group can participate in hydrogen bonding and van der Waals interactions, further stabilizing the compound’s binding to target molecules .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used . In vitro and in vivo studies have demonstrated that prolonged exposure to 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where specific dosages are required to elicit measurable biological responses .
Metabolic Pathways
2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body . The presence of the trifluoromethyl group can influence the compound’s metabolic stability and the formation of specific metabolites .
Transport and Distribution
The transport and distribution of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine within cells and tissues are governed by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in hydrophobic environments . Transporters and binding proteins, such as albumin, can facilitate its distribution within the body . The compound’s localization and accumulation can vary depending on the tissue type and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine is influenced by its chemical structure and interactions with cellular components. This compound can localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its biochemical effects . The presence of the trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic regions within organelles .
Propriétés
IUPAC Name |
2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-5-1-4(7(10,11)12)2-6(9)13-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHFHJQVCKHBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CBr)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(4-Methylphenyl)carbamoyl]sulfamyl chloride](/img/structure/B1441545.png)
![2-Boc-7-amino-2-azabicyclo[2.2.1]heptane](/img/structure/B1441546.png)

![(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B1441550.png)


![[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1441555.png)
